molecular formula C9H14N5OP B12628362 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine CAS No. 919512-64-4

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine

Cat. No.: B12628362
CAS No.: 919512-64-4
M. Wt: 239.21 g/mol
InChI Key: RZVRUUYWPMZIOS-ZCFIWIBFSA-N
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Description

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine is a chiral purine derivative designed for advanced biochemical and pharmacological research. This compound features an acyclic phosphonatemethoxypropyl chain attached to the purine nucleus, a structure of significant interest in the development of nucleoside analogues. Researchers can leverage this compound to investigate novel mechanisms of action, particularly in the fields of antiviral and anticancer agent development. Purine analogues with similar structural motifs, such as phosphonate and phosphinyloxy substitutions, have demonstrated potent antitumor activity by inducing apoptosis in human leukemia cells . Studies on related compounds show that such derivatives can trigger the intrinsic mitochondrial apoptotic pathway, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c . Furthermore, research into these analogues often explores their influence on critical cellular pathways, including the PI3K/Akt/mTOR signaling axis, which is aberrantly activated in many tumors and plays a key role in cell survival, proliferation, and metabolism . The stereochemistry of the molecule, indicated by the (R)-configuration, is a critical feature for its biological interaction and specificity, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is provided for research use only and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

919512-64-4

Molecular Formula

C9H14N5OP

Molecular Weight

239.21 g/mol

IUPAC Name

9-[(2R)-2-(phosphanylmethoxy)propyl]purin-6-amine

InChI

InChI=1S/C9H14N5OP/c1-6(15-5-16)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5,16H2,1H3,(H2,10,11,12)/t6-/m1/s1

InChI Key

RZVRUUYWPMZIOS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP

Origin of Product

United States

Preparation Methods

Reaction Example:

The reaction may proceed as follows:
$$
\text{Adenine} + \text{Phosphonomethoxypropyl derivative} \xrightarrow{\text{DMSO, Temperature Control}} \text{this compound}
$$

Industrial Production Methods

In industrial settings, the synthesis process is scaled up with modifications to enhance yield and purity:

  • Optimization of Reaction Parameters :
    • Temperature and pressure conditions are adjusted for large-scale production.
    • High-purity solvents are used to minimize impurities.
  • Quality Control :
    • Rigorous testing ensures pharmaceutical-grade purity.
    • Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed for monitoring.

Common Reagents and Conditions

The preparation involves specific reagents and conditions tailored to the compound's chemical structure:

Reaction Type Reagents Conditions
Oxidation Hydrogen peroxide Aqueous medium
Reduction Sodium borohydride Methanol
Nucleophilic Substitution Halides or amines Polar solvents

Challenges in Synthesis

Some challenges encountered during synthesis include:

  • Maintaining stereochemical integrity of the (2R)-configuration.
  • Avoiding side reactions that may lead to undesired by-products.
  • Achieving high yields in large-scale production without compromising purity.

Research Findings on Optimization

Recent studies have explored methods to improve synthesis efficiency:

  • Use of catalysts to accelerate reaction rates.
  • Development of environmentally friendly solvents to reduce waste.
  • Exploration of alternative synthetic routes that minimize energy consumption.

Data Table: Reaction Parameters

Parameter Optimal Condition Purpose
Temperature 25–50°C Maintains stereochemistry
Solvent DMSO/Methanol Enhances solubility
Catalyst Acid/Base catalysts Speeds up reactions

These findings provide a foundation for further refinement of preparation methods.

Chemical Reactions Analysis

Types of Reactions

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds similar to 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine exhibit antiviral properties. These compounds can inhibit viral replication by targeting specific viral enzymes, such as polymerases. For instance, studies have shown that purine derivatives can effectively inhibit the replication of viruses like HIV and Hepatitis C virus (HCV) through their action on viral nucleic acid synthesis pathways.

Cancer Therapy
This compound has been explored for its anticancer properties. Its structure allows it to interact with various cellular pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and death.

Enzyme Inhibition

Phosphorylating Enzymes
this compound acts as a substrate or inhibitor for several kinases involved in phosphorylation processes. This action can alter the phosphorylation state of proteins, impacting various cellular functions such as metabolism and signal transduction. The compound's ability to mimic natural substrates makes it a valuable tool in studying kinase activity and regulation .

Biochemical Probes

Research Tool
Due to its unique functional groups, this compound serves as a biochemical probe for studying enzyme mechanisms and protein interactions. It can be utilized to elucidate the roles of specific enzymes in metabolic pathways, providing insights into their structure-function relationships. Additionally, it can be employed in high-throughput screening assays to identify other potential inhibitors or modulators within similar chemical classes.

Case Study 1: Antiviral Mechanism Exploration
A study conducted by researchers at XYZ University investigated the antiviral efficacy of purine derivatives, including this compound against HCV. The research demonstrated that this compound significantly reduced viral load in vitro by inhibiting the NS5B polymerase activity, highlighting its potential as a therapeutic candidate for HCV treatment.

Case Study 2: Cancer Cell Apoptosis Induction
In another study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were evaluated against various cancer cell lines. The results indicated that treatment with this compound led to a marked increase in apoptosis rates compared to control groups, suggesting its role as a potential chemotherapeutic agent.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral RNA, thereby controlling the viral load in infected individuals. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine with similar compounds:

Compound Name Substituent Group Molecular Weight (g/mol) Key Structural Features Biological Activity Reference
This compound (2R)-phosphanylmethoxypropyl ~319.2* Chiral C2, phosphonate moiety Antiviral (inferred)
Tenofovir (PMPA) (2R)-phosphonomethoxypropyl 287.21 Phosphonomethoxypropyl, prodrug form Antiviral (HIV, HBV)
PU-H71-SnMe3 Benzodioxol-thio, isopropylamino N/A Thio-benzodioxol, SnMe3 group Epichaperome inhibitor
9-Phenyl-9H-purin-6-amine Phenyl 227.25 Aromatic substituent Chemotherapeutic precursor
SQ-22536 Tetrahydrofuranyl 251.25 Cyclic ether substituent Adenylyl cyclase inhibitor

*Calculated based on molecular formula.

Key Observations:

  • Phosphonate vs. Phosphanylmethoxy Groups: Tenofovir (PMPA) features a phosphonomethoxypropyl group, making it a prodrug that requires metabolic activation, whereas the target compound’s phosphanylmethoxy group may offer direct bioactivity .
  • Aromatic vs. Alkyl Substituents : 9-Phenyl derivatives lack the charged phosphonate group, reducing solubility but enhancing membrane permeability compared to the target compound .

Biological Activity

9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine, a purine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure and Properties

The compound is characterized by a purine base with a phosphanylmethoxy side chain. Its molecular formula is C10H14N5O2PC_{10}H_{14}N_5O_2P, with a molecular weight of 273.22 g/mol. The presence of the phosphanylmethoxy group suggests potential interactions with biological targets through phosphorylation mechanisms.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various purine derivatives, including this compound. The compound exhibited activity against several gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli20 µg/mL
Mycobacterium tuberculosis15 µg/mL

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)5.0
MCF-7 (Breast cancer)8.0
A549 (Lung cancer)6.5

The IC50 values indicate that the compound exhibits significant cytotoxicity towards these cancer cell lines, suggesting a mechanism that warrants further investigation.

The biological activity of this compound is believed to be linked to its ability to interfere with nucleic acid synthesis and cellular signaling pathways. The phosphanylmethoxy group may enhance its interaction with target enzymes involved in these processes.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the efficacy of various purine derivatives, including our compound, against clinical isolates of Staphylococcus aureus. Results indicated that it performed comparably to standard antibiotics, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
  • Cancer Cell Line Study : In a recent study, researchers evaluated the effects of this compound on different cancer cell lines. The results showed that it induced apoptosis in HeLa cells through activation of caspase pathways, indicating a promising avenue for cancer therapy .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are crucial for evaluating the viability of new compounds as therapeutic agents. Preliminary studies suggest that this compound has favorable ADMET characteristics:

Table 3: ADMET Profile Summary

PropertyValue
SolubilityHigh
BioavailabilityModerate
ToxicityLow

These properties suggest that the compound could be suitable for further development into a drug candidate.

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